molecular formula C8H11N3 B1444264 2-(2-Methylcyclopropyl)pyrimidin-4-amine CAS No. 1483220-52-5

2-(2-Methylcyclopropyl)pyrimidin-4-amine

Cat. No.: B1444264
CAS No.: 1483220-52-5
M. Wt: 149.19 g/mol
InChI Key: DBQVVIADKVPMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylcyclopropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-Methylcyclopropyl)pyrimidin-4-amine is known to participate in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound acts as a potent inhibitor of PLK4, displaying high inhibitory activity with an IC50 value of 0.0067 μM . This interaction is significant as PLK4 overexpression is detected in various cancers, making this compound a potential candidate for anticancer research.

Cellular Effects

The effects of this compound on cellular processes are profound. At the cellular level, the compound exhibits excellent antiproliferative activity against breast cancer cells . It influences cell function by modulating cell signaling pathways, particularly those involving PLK4. The inhibition of PLK4 by this compound leads to disruptions in centriole duplication, which is crucial for maintaining genome integrity. Additionally, the compound affects gene expression and cellular metabolism, contributing to its antiproliferative effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates involved in centriole duplication. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life (t1/2) of over 289.1 minutes and liver microsomal stability with a t1/2 of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained antiproliferative activity against cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits potent anticancer activity without significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are eventually excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic properties allow it to cross cell membranes and accumulate in target tissues . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to the nucleus, for example, may enhance its ability to modulate gene expression and interact with nuclear proteins.

Biological Activity

2-(2-Methylcyclopropyl)pyrimidin-4-amine, with the molecular formula C8_8H11_{11}N3_3 and a molecular weight of 149.19 g/mol, is a pyrimidine derivative recognized for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it targets serine/threonine protein kinase PLK4 , which is crucial for centriole duplication. By binding to the active site of PLK4, this compound inhibits its kinase activity, leading to significant antiproliferative effects on cancer cells, particularly breast cancer cell lines like MCF-7 and MDA-MB-231.

Pharmacological Effects

Research indicates that derivatives of 2-aminopyrimidine compounds exhibit a range of pharmacological effects:

  • Anticancer Activity : The compound demonstrates potent anticancer properties with good selectivity towards cancer cells while maintaining low toxicity in normal cells. In vitro studies have shown IC50_{50} values indicating effective cytotoxicity against various cancer cell lines .
  • Antiparasitic Activity : It has been reported that certain pyrimidine derivatives exhibit activity against pathogens responsible for diseases such as malaria and sleeping sickness. This suggests potential applications in treating infectious diseases.

The compound's biochemical properties include:

  • Plasma and Liver Stability : It shows excellent plasma stability with a half-life (t1/2_{1/2}) exceeding 289.1 minutes, indicating prolonged bioavailability. Furthermore, liver microsomal stability is also notable with a t1/2_{1/2} of over 145 minutes, which is crucial for its metabolic processing.
  • Transport Mechanisms : Its lipophilic nature allows effective cellular uptake, facilitated by specific transport proteins. This property enhances its accumulation in target tissues, thereby increasing therapeutic efficacy.

Anticancer Studies

In a series of studies focusing on breast cancer cell lines:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50_{50} value in the micromolar range (approximately 0.65 µM), comparable to established chemotherapeutic agents such as Tamoxifen .
  • Mechanistic Insights : Flow cytometry assays revealed that treatment with this compound leads to increased levels of p53 expression and activation of caspase-3, indicating the induction of apoptosis through intrinsic pathways .

Antiparasitic Activity

Research exploring the antiplasmodial properties of similar pyrimidine derivatives highlighted their effectiveness against Plasmodium falciparum, suggesting that this compound may also possess similar properties. The mechanism involves inhibition of key kinases essential for the survival and replication of the parasite .

Summary Table of Biological Activities

Activity Type Target/Pathway IC50_{50} Value Notes
AnticancerPLK4 (Serine/Threonine Kinase)~0.65 µMSignificant cytotoxicity against breast cancer cells
AntiparasiticPlasmodium falciparum KinasesNot specifiedPotential for treatment against malaria
Apoptosis Inductionp53/Caspase PathwayN/AInduces apoptosis in MCF-7 cells

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • IUPAC Name : 2-(2-methylcyclopropyl)pyrimidin-4-amine

The compound's structure facilitates its interaction with various biological targets, making it a valuable candidate for drug development.

Biochemical Properties

  • Stability : The compound demonstrates good plasma stability with a half-life (t₁/₂) of over 289.1 minutes and liver microsomal stability with a t₁/₂ of over 145 minutes.
  • Metabolism : Primarily metabolized in the liver, it undergoes biotransformation by liver microsomes, which is critical for its pharmacokinetics.
  • Transport and Distribution : Its lipophilic nature allows it to cross cell membranes effectively and accumulate in target tissues.

Anticancer Activity

A study focusing on the antiproliferative effects of this compound revealed that at lower dosages, the compound exhibited potent anticancer activity without significant toxicity. The results indicated a promising therapeutic window for further development in cancer treatment.

Enzyme Interaction Studies

Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which is essential in inflammation and pain signaling. This suggests potential applications in treating inflammatory diseases like arthritis.

Summary of Biological Activities

ActivityDescription
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
Binding AffinityInteracts with various biological targets
Therapeutic PotentialCandidates for drug development in treating metabolic disorders

Properties

IUPAC Name

2-(2-methylcyclopropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQVVIADKVPMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.